Unii-pyz33ylr8A
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Overview
Description
THR-18 is an 18-mer peptide derived from the sequence of human plasminogen activator inhibitor 1. This compound has shown significant potential in neuroprotection and improving thrombolysis by tissue plasminogen activator in stroke models .
Preparation Methods
The preparation of THR-18 involves synthetic routes that include peptide synthesis techniques. The peptide is synthesized using solid-phase peptide synthesis, which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .
Chemical Reactions Analysis
THR-18 undergoes various chemical reactions, including binding to tissue plasminogen activator. This binding uncouples the beneficial clot-dissolving properties of tissue plasminogen activator from its deleterious non-fibrinolytic effects . The major products formed from these reactions include the peptide-tissue plasminogen activator complex, which enhances thrombolysis while reducing the risk of intracranial hemorrhage .
Scientific Research Applications
THR-18 has a wide range of scientific research applications:
Neuroprotection: THR-18 has been shown to provide neuroprotective effects in stroke models by reducing infarct size and brain edema.
Biological Research: THR-18 is used in studies investigating the modulation of tissue plasminogen activator activity and its effects on thrombolysis and neuroprotection.
Mechanism of Action
THR-18 exerts its effects by binding to a site on tissue plasminogen activator distal to its catalytic site. This binding uncouples the beneficial clot-dissolving properties of tissue plasminogen activator from its deleterious non-fibrinolytic effects. The molecular targets involved include tissue plasminogen activator and plasminogen activator inhibitor 1 .
Comparison with Similar Compounds
THR-18 is unique in its ability to enhance thrombolysis while reducing the risk of intracranial hemorrhage. Similar compounds include other peptides derived from plasminogen activator inhibitor 1, but THR-18 stands out due to its specific binding properties and neuroprotective effects .
Properties
CAS No. |
1383452-03-6 |
---|---|
Molecular Formula |
C105H167F3N28O28S2 |
Molecular Weight |
2390.8 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C103H166N28O26S2.C2HF3O2/c1-15-56(9)81(129-98(155)82(57(10)16-2)128-88(145)66(37-39-77(136)137)117-86(143)65(36-38-76(134)135)119-93(150)74-30-23-45-130(74)99(156)58(11)114-84(141)67(40-47-158-13)118-85(142)64(115-59(12)132)28-21-43-112-102(107)108)97(154)120-68(41-48-159-14)87(144)124-73(52-78(138)139)91(148)121-69(29-22-44-113-103(109)110)100(157)131-46-24-31-75(131)94(151)125-71(50-60-25-18-17-19-26-60)90(147)122-70(49-53(3)4)89(146)123-72(51-61-32-34-62(133)35-33-61)92(149)126-80(55(7)8)96(153)127-79(54(5)6)95(152)116-63(83(104)140)27-20-42-111-101(105)106;3-2(4,5)1(6)7/h17-19,25-26,32-35,53-58,63-75,79-82,133H,15-16,20-24,27-31,36-52H2,1-14H3,(H2,104,140)(H,114,141)(H,115,132)(H,116,152)(H,117,143)(H,118,142)(H,119,150)(H,120,154)(H,121,148)(H,122,147)(H,123,146)(H,124,144)(H,125,151)(H,126,149)(H,127,153)(H,128,145)(H,129,155)(H,134,135)(H,136,137)(H,138,139)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113);(H,6,7)/t56-,57-,58-,63-,64-,65-,66-,67-,68-,69-,70-,71?,72-,73-,74-,75-,79?,80-,81-,82-;/m0./s1 |
InChI Key |
UNDAPMUKULIMSY-HGKXDEPLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)NC(CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](C(C)C)C(=O)NC(C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)C.C(=O)(C(F)(F)F)O |
SMILES |
O=C(O)CC[C@H](NC([C@H]1N(C([C@@H](NC([C@@H](NC([C@@H](NC(C)=O)CCCNC(N)=N)=O)CCSC)=O)C)=O)CCC1)=O)C(N[C@@H](CCC(O)=O)C(N[C@@H]([C@@H](C)CC)C(N[C@@H]([C@@H](C)CC)C(N[C@@H](CCSC)C(N[C@@H](CC(O)=O)C(N[C@@H](CCCNC(N)=N)C(N2[C@H](C(NC(CC3=CC=CC=C3)C(N[C@@H](CC(C)C)C(N[C@@H](CC4=CC=C(O)C=C4)C(N[C@@H](C(C)C)C(NC(C(C)C)C(N[C@@H](CCCNC(N)=N)C(N)=O)=O)=O)=O)=O)=O)=O)CCC2)=O)=O)=O)=O)=O)=O)=O.O=C(O)C(F)(F)F |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C.C(=O)(C(F)(F)F)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
THR-18; THR18; THR 18 |
Origin of Product |
United States |
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